2-Bromo-1,3,2-dioxaphospholane
Description
Structure
3D Structure
Properties
CAS No. |
64498-35-7 |
|---|---|
Molecular Formula |
C2H4BrO2P |
Molecular Weight |
170.93 g/mol |
IUPAC Name |
2-bromo-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H4BrO2P/c3-6-4-1-2-5-6/h1-2H2 |
InChI Key |
AXEYVSZQBDLFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)Br |
Origin of Product |
United States |
Elucidation of Reactivity and Reaction Mechanisms of 2 Bromo 1,3,2 Dioxaphospholane
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the tetracoordinate phosphorus atom in 2-bromo-1,3,2-dioxaphospholane and its derivatives is a cornerstone of its chemistry. These reactions are pivotal for the synthesis of a wide array of organophosphorus compounds, where the bromine atom is displaced by other functional groups.
The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is a critical aspect of its reaction mechanism. For cyclic phosphorus compounds like this compound, reactions can proceed with either inversion or retention of the configuration at the phosphorus atom.
Studies on analogous six-membered ring systems, such as 2-halogeno-1,3,2-dioxaphosphorinan-2-thiones, have shown that the nature of the halogen atom significantly influences the stereochemical course. nih.gov In these systems, cyclic chlorides and bromides consistently react with nucleophiles with an inversion of configuration at the phosphorus center. nih.gov This stereospecific outcome is indicative of a direct backside attack by the nucleophile on the phosphorus atom, analogous to the classic SN2 reaction at a carbon center. nih.govmasterorganicchemistry.com
Conversely, retention of configuration is also possible, particularly in stepwise reactions that proceed through a stable intermediate. nih.gov If the intermediate has a sufficient lifetime to undergo structural reorganization before the leaving group departs, the original stereochemistry can be retained. nih.gov
Table 1: Stereochemical Outcomes in Nucleophilic Substitution of Cyclic Halophosphorus Compounds
| Halogen | Typical Stereochemical Outcome | Proposed Predominant Mechanism |
|---|---|---|
| Bromine | Inversion of Configuration | SN2-P |
| Chlorine | Inversion of Configuration | SN2-P |
This table is based on findings from related 2-halogeno-1,3,2-dioxaphosphorinan systems. nih.gov
Two primary mechanisms are considered for nucleophilic substitution at a tetracoordinate phosphorus atom: the synchronous SN2-P mechanism and the stepwise associative-eliminative (A-E) mechanism. nih.gov
The SN2-P mechanism involves a single, concerted step where the nucleophile attacks the phosphorus atom from the side opposite to the leaving group (bromine). This backside attack leads to a trigonal bipyramidal transition state, and the reaction proceeds with a clean inversion of configuration. nih.govnih.gov For compounds with good leaving groups like bromide, this pathway is often favored. nih.gov
The Associative-Eliminative (A-E) mechanism , also known as the addition-elimination mechanism, is a two-step process. nih.gov
Addition: The nucleophile adds to the phosphorus center to form a distinct, pentacoordinate phosphorus intermediate, typically with a trigonal bipyramidal (TBP) geometry. nih.govnih.gov
Elimination: The leaving group is expelled from this intermediate to form the final product.
The stereochemical outcome of the A-E mechanism is more complex and depends on the behavior of the pentacoordinate intermediate. nih.govnih.gov
In the context of the A-E mechanism, the formation of a pentacoordinate intermediate is a key feature. nih.govnih.govsciengine.com For 1,3,2-dioxaphospholanes, the five-membered ring is subject to significant strain. To minimize this strain in a trigonal bipyramidal (TBP) intermediate, the ring is constrained to span one apical and one equatorial position. nih.gov
This TBP intermediate is not static. It can undergo a low-energy intramolecular isomerization process called pseudorotation (most commonly Berry Pseudorotation). nih.govresearchgate.net During pseudorotation, groups in the apical and equatorial positions can exchange places without breaking any bonds. This process can reposition the entering nucleophile and the leaving group within the TBP structure.
The stereochemical consequence is profound:
If the entering group attaches apically and the leaving group departs from the opposite apical position without pseudorotation, the result is inversion of configuration. nih.gov
If the intermediate undergoes one or more cycles of pseudorotation, the leaving group can be moved to an equatorial position before being expelled from an apical position. This can lead to retention of configuration. nih.gov
This compound reacts readily with a range of common nucleophiles, including alkoxides (RO⁻), hydroxide (HO⁻), and amines (e.g., R₂NH). These reactions substitute the bromine atom to form the corresponding phosphate (B84403) esters, phosphoric acids, or phosphoramidates.
Based on studies of analogous cyclic bromophosphorus compounds, these reactions are expected to proceed with inversion of configuration via an SN2-P type mechanism. nih.gov
Table 2: Products of Nucleophilic Substitution with this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide (CH₃ONa) | 2-Methoxy-1,3,2-dioxaphospholane |
| Hydroxide | Sodium hydroxide (NaOH) | 2-Hydroxy-1,3,2-dioxaphospholane |
Ring-Opening Reactions of the 1,3,2-Dioxaphospholane Scaffold
Under certain conditions, particularly hydrolysis, the nucleophilic attack does not result in simple substitution of the bromine but leads to the cleavage of one of the P-O bonds within the dioxaphospholane ring. The high rate of hydrolysis of five-membered cyclic phosphate esters compared to their acyclic counterparts is attributed to the release of ring strain upon forming the pentacoordinate intermediate. researchgate.net
Both acidic and alkaline conditions can promote the hydrolytic cleavage of the 1,3,2-dioxaphospholane ring.
In alkaline hydrolysis , a hydroxide ion attacks the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate trigonal bipyramidal intermediate. researchgate.net In this intermediate, one of the ring oxygen atoms occupies an apical position. researchgate.net Cleavage of this apical P-O bond is electronically favored and results in the formation of a ring-opened hydroxyethyl phosphate product. Pseudorotation of the intermediate could potentially lead to cleavage of the other P-O bond, but the cleavage is often regioselective. researchgate.net
The mechanism for acid-catalyzed hydrolysis is thought to involve the initial protonation of one of the ring oxygen atoms. This protonation makes the P-O bond weaker and enhances the electrophilicity of the phosphorus atom, facilitating the attack by a water molecule and subsequent ring opening.
Regioselectivity and Stereocontrol in Ring Opening
The ring-opening of this compound is a key reaction pathway, governed by principles of regioselectivity and stereocontrol. Nucleophilic attack on the phosphorus atom initiates these reactions, leading to the cleavage of a P-O bond. The stereochemical outcome of such reactions is intricately linked to the geometry of the intermediate species formed during the reaction.
In nucleophilic substitution reactions at the phosphorus center of five-membered cyclic phosphorus compounds like 1,3,2-dioxaphospholanes, a trigonal bipyramidal intermediate (TBP) is typically formed. To minimize steric strain, the five-membered ring is constrained to span one apical and one equatorial position of the TBP structure. nih.gov This constraint significantly influences the possible pathways for nucleophilic attack and the departure of the leaving group, thereby exerting stereocontrol over the reaction. The principle of microscopic reversibility and the preference for apical entry and departure of substituents (the Berry pseudorotation mechanism) dictate whether the reaction proceeds with retention or inversion of configuration at the phosphorus center.
The regioselectivity of the ring-opening, determining which of the two P-O bonds is cleaved, is influenced by several factors. In substituted dioxaphospholane rings, steric hindrance and the electronic nature of the substituents on the carbon backbone can direct the nucleophile to attack in a specific manner, leading to the preferential cleavage of one P-O bond over the other. researchgate.net For instance, in analogous ring-opening reactions of epoxides catalyzed by phosphites, the nucleophilic attack is directed to the less sterically hindered carbon atom, a principle that can be extended to understand the regioselectivity in related phospholane (B1222863) systems. researchgate.net
Electrophilic Reactions Involving the Phosphorus Center and Bromo-Substituent
The trivalent phosphorus atom in this compound possesses a lone pair of electrons, making it a target for electrophilic attack. Reactions with electrophiles can lead to an increase in the coordination number and oxidation state of the phosphorus atom.
A significant characteristic of bimolecular electrophilic substitution reactions at a stereogenic trivalent phosphorus center, denoted as S_E2(P), is that they typically proceed with retention of the absolute configuration. mdpi.com This is in direct contrast to bimolecular nucleophilic substitution (S_N2) reactions at phosphorus, which generally occur with inversion of configuration. mdpi.com This stereospecificity is a powerful tool in mechanistic studies of organophosphorus compounds. When this compound reacts with an electrophile, the electrophile adds to the phosphorus atom, forming a phosphonium intermediate. Subsequent reaction steps will depend on the nature of the electrophile and the reaction conditions.
The bromo-substituent, being a halogen, can also participate in electrophilic reactions, although reactions at the more nucleophilic phosphorus center are generally favored.
Reactions with Specific Organic Reagents
The reactivity of this compound has been explored with a variety of specific organic reagents, leading to the formation of diverse molecular architectures.
Reaction with Salicylalethanediamine
Reaction with N,N′-Substituted Amines to Form Stabilized Phospholane Salts
The reaction of cyclic phosphorus compounds with N,N'-substituted diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to the formation of unique salt structures. In a related reaction, N,N′-substituted amines react with 2-alkoxy-2-oxo-1,3,2-dioxaphospholanes to yield stabilized phospholane salts. This indicates that the diamine can induce ring-opening or act as a nucleophile to form a stable zwitterionic or salt-like adduct. The interaction of the lone pairs on the nitrogen atoms with the electrophilic phosphorus center is the driving force for this transformation.
Oxidative Addition Reactions
The trivalent phosphorus(III) center in this compound can undergo oxidative addition, a reaction where both the oxidation state and the coordination number of the phosphorus atom increase. This is a fundamental reaction type in organometallic chemistry and can also be observed for main group elements.
In these reactions, a molecule A-B adds across the phosphorus center, cleaving the A-B bond and forming new P-A and P-B bonds. This elevates the phosphorus from a P(III) to a P(V) state. For example, the reaction with halogens (X₂) would lead to the formation of a dihalogenated P(V) species, 2,2-dihalo-2-bromo-1,3,2-dioxaphospholane. Oxidative addition is often a key step in catalytic cycles involving phosphorus ligands and transition metals. researchgate.netnih.gov
Halophilic Attack and Subsequent Rearrangement Pathways (e.g., with Tribromoacetaldehyde)
Trivalent phosphorus compounds are known to act as halophiles, meaning they can exhibit nucleophilic attack at a halogen atom instead of a carbon atom. The reaction of this compound with highly halogenated carbonyl compounds like tribromoacetaldehyde (bromal) exemplifies this behavior.
Research on the analogous reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with tribromoacetaldehyde shows that the reaction proceeds via two main pathways:
Halophilic Attack : The phosphorus atom attacks one of the bromine atoms of the tribromomethyl group. This initial step leads to the formation of a phosphonium bromide intermediate, which can then rearrange to yield various phosphorus(V) products.
Carbonyl Attack : The phosphorus atom can also attack the electrophilic carbon atom of the carbonyl group, which is a more conventional pathway for phosphites reacting with aldehydes.
The competition between these two pathways is influenced by the electronic and steric properties of the reactants. The presence of multiple electronegative bromine atoms makes the halophilic attack a significant and often competing reaction pathway.
Thermal Reactivity and Decomposition Pathways (e.g., Homolytic Thermolysis)
The thermal stability and decomposition of organophosphorus compounds are of significant interest due to their applications as flame retardants and in various industrial processes. While specific experimental data on the thermal decomposition of this compound is not extensively documented in publicly available literature, the reactivity of analogous organophosphorus esters provides a framework for understanding its potential thermal degradation pathways.
The thermal decomposition of organophosphorus esters, such as phosphates and phosphonates, is known to proceed through various mechanisms, including molecular eliminations and radical reactions. dtic.mil The level of oxygenation at the phosphorus atom and the nature of the substituents strongly influence the decomposition temperature and the resulting products. mdpi.comresearchgate.net For instance, organophosphorus compounds with higher oxygenation levels, like phosphates, tend to decompose at lower temperatures to generate phosphorus acids, which can promote char formation in polymers. mdpi.com
In the case of this compound, a cyclic phosphite, the presence of the phosphorus-bromine (P-Br) bond introduces a potential site for homolytic cleavage under thermal stress. Homolytic thermolysis would involve the breaking of the P-Br bond to generate a phospholanyl radical and a bromine radical. This process is influenced by the bond dissociation energy of the P-Br bond, which can be affected by the cyclic structure and the electronic environment of the phosphorus atom.
While both homolytic and heterolytic cleavage are possible for phosphorus-element bonds, the preferred pathway is dependent on the specific substituents. nih.gov For some phosphorus-containing cations, both cleavage modes have been experimentally observed for the same bond. nih.gov
The decomposition of organophosphorus compounds can be initiated by heat or light, with homolysis being more common for non-polar bonds. The general principle of homolytic and heterolytic cleavage is a fundamental concept in understanding reaction mechanisms.
Advanced Spectroscopic Characterization and Computational Chemical Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the structure of 2-Bromo-1,3,2-dioxaphospholane in solution. By analyzing the chemical shifts and coupling constants of phosphorus-31, proton, and carbon-13 nuclei, researchers can determine the connectivity of atoms, the oxidation state of the phosphorus atom, and the conformational preferences of the five-membered ring.
The 31P NMR chemical shift is highly sensitive to the electronic environment and coordination number of the phosphorus atom. In this compound, the phosphorus atom is in the +3 oxidation state, which is reflected in its characteristic 31P NMR signal. The chemical shifts are sensitive to both σ- and π-interactions, with π-backbonding from substituents capable of donating electron density to phosphorus potentially causing an upfield shift. windows.net The specific chemical shift for this compound can be influenced by solvent and concentration, but it generally appears in a range characteristic of trivalent phosphorus halides. For comparison, the related compound 2-chloro-1,3,2-dioxaphospholane (B43518) exhibits a 31P chemical shift that provides a reference point for understanding the effect of the halogen substituent. ncsu.eduresearchgate.net
The analysis of 31P NMR spectra is crucial for confirming the successful synthesis of the target compound and for studying its reactions. For instance, in reactions involving nucleophilic substitution at the phosphorus center, changes in the 31P chemical shift can be used to monitor the progress of the reaction and identify the products formed.
1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the this compound ring. The chemical shifts and coupling constants of the methylene (B1212753) protons and carbons in the dioxaphospholane ring are sensitive to their spatial orientation and the conformation of the ring.
The five-membered dioxaphospholane ring is not planar and can adopt various conformations, such as envelope and twist forms. The analysis of proton-proton and proton-phosphorus coupling constants can help to determine the preferred conformation in solution. acs.org For substituted derivatives of 1,3,2-dioxaphospholanes, NMR data has been used to determine the predominant spatial arrangement of ring substituents and to gain insights into the conformational equilibria of these molecules. researchgate.net
The following table summarizes typical NMR data for related dioxaphospholane structures, illustrating the types of information that can be obtained.
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Structural Information |
| 31P | Varies | - | Phosphorus oxidation state and connectivity |
| 1H | ~3.5-4.5 (CH2) | 2JHH, 3JHP | Ring conformation, substituent orientation |
| 13C | ~60-70 (CH2) | 2JCP, 3JCP | Ring conformation, electronic effects |
Note: The exact values can vary depending on the specific substituents and experimental conditions.
X-ray Crystallography for Solid-State Molecular Architecture
Computational Chemistry and Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties of molecules like this compound. DFT calculations can predict and validate a wide range of molecular properties, including geometries, conformational energies, and spectroscopic parameters.
DFT calculations are widely used to predict the most stable conformations of cyclic phosphorus compounds. chemmethod.com For the 1,3,2-dioxaphospholane ring system, theoretical studies can determine the relative energies of different envelope and twist conformations. researchgate.net These calculations can also predict the orientation of the bromine substituent (axial vs. equatorial). For instance, in related 2-halo-1,3,2-dioxaphosphinanes, DFT studies have shown that the axial conformer can be more stable than the equatorial one. chemmethod.com
Computational methods can also be used to validate experimental findings. For example, calculated NMR chemical shifts and coupling constants can be compared with experimental data to confirm structural assignments. mdpi.comsemanticscholar.orgresearchgate.net Furthermore, DFT calculations have been employed to investigate reaction mechanisms involving dioxaphospholane derivatives, providing insights into the stereochemical outcomes of reactions. beilstein-journals.orgacs.org DFT calculations at the B3LYP/6-311++G(3df,2p) level have been used to indicate the stability of related bromophospholide ions. nih.gov
Elucidation of Reaction Mechanisms and Transition State Structures
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of nucleophilic substitution at the phosphorus center of 2-halo-1,3,2-dioxaphospholanes and related cyclic phosphorus compounds. The primary debate in this area has revolved around whether these reactions proceed via a synchronous one-step mechanism (SN2-P) or a stepwise addition-elimination (A-E) pathway involving a pentacoordinate intermediate. mdpi.comresearchgate.net
For cyclic phosphohalidates, the nature of the halogen atom significantly influences the operative mechanism. Detailed computational analyses on analogous systems, such as 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, have shown that chlorides and bromides typically react with nucleophiles through an SN2-P mechanism. mdpi.comresearchgate.net This pathway is characterized by a single transition state and results in the inversion of configuration at the phosphorus center. mdpi.com In contrast, the more electronegative fluorine atom tends to favor the A-E mechanism, which proceeds through a more stable pentacoordinate intermediate and involves two transition states. mdpi.comresearchgate.net
Applying these findings to this compound, it is predicted that its reactions with nucleophiles, such as hydrolysis, would also follow the SN2-P pathway. A computational analysis of the hydrolysis of the closely related 2-chloro-1,3,2-dioxaphospholane supports this, modeling the reaction as a single-step process. nih.govbeilstein-journals.org The transition state (TS) for this type of reaction involves the incoming nucleophile (e.g., a water molecule) attacking the phosphorus atom from the side opposite to the leaving group (the bromine atom). This backside attack leads to a trigonal bipyramidal geometry in the transition state, where the incoming and outgoing groups occupy the axial positions.
Table 1: Computed Relative Energies for the Hydrolysis of 2-Chloro-1,3,2-dioxaphospholane
| Species | Description | Relative Energy (kcal/mol) |
| G1 | Initial state (Reactants: [CH₂O]₂P-Cl + H₂O) | 0.0 |
| TS1 | Transition State | 25.1 |
| G2 | Final state (Products) | -3.1 |
This data is for the analogous 2-chloro-1,3,2-dioxaphospholane and serves as a model for the bromo derivative. The energy values are computed and indicate the reaction is exothermic. nih.gov
The structure of the transition state is critical for understanding the reaction's stereospecificity. The calculated geometry of the TS for the chloro-analog shows the P-Cl bond elongating while the new P-O bond forms, consistent with a synchronous bond-breaking and bond-making process characteristic of an SN2-P mechanism. nih.gov
Analysis of Potential Energy Surfaces (PES)
The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. For the nucleophilic substitution reactions of this compound, the PES is key to distinguishing between the SN2-P and A-E mechanisms.
A PES for a classic SN2-P reaction features a single saddle point, which corresponds to the transition state, connecting the reactants and products. mdpi.com There are no local minima along the reaction coordinate that would represent a stable intermediate. Computational studies on the alkaline hydrolysis of cyclic thiophosphoryl chlorides and bromides have found PES profiles consistent with this SN2-P pathway, showing a single transition state. mdpi.comresearchgate.net
Conversely, an A-E mechanism is characterized by a more complex PES with two transition states and an energy minimum between them, which represents the pentacoordinate phosphorus intermediate (a trigonal bipyramidal structure). mdpi.com This type of PES is observed in the hydrolysis of the corresponding fluoro-analogs, where the high electronegativity of fluorine stabilizes the pentacoordinate intermediate. mdpi.comresearchgate.net
For this compound, the PES for nucleophilic substitution is expected to resemble that of the chloro-analog, featuring a single-well potential. nih.gov The reaction begins with the reactants (the phospholane (B1222863) and the nucleophile) in an energy valley. As the reaction proceeds, the system's energy increases until it reaches the peak of the energy barrier, the transition state. From there, the energy decreases as the products are formed, releasing energy if the reaction is exothermic. The calculated energy barrier for the hydrolysis of 2-chloro-1,3,2-dioxaphospholane is 25.1 kcal/mol, a value that is computationally accessible under normal reaction conditions. nih.gov Given the slightly weaker P-Br bond compared to the P-Cl bond, the energy barrier for the bromo-compound might be expected to be marginally lower, suggesting a higher reactivity, which is a common trend in halide chemistry.
Advanced Applications in Synthetic Chemistry and Materials Science
Role as a Phosphorylating Agent in Complex Molecule Synthesis
The P-Br bond in 2-bromo-1,3,2-dioxaphospholane is highly susceptible to nucleophilic attack, making it an effective agent for introducing a protected phosphate (B84403) group onto various substrates, including those with complex structures.
This compound serves as a key intermediate in the synthesis of phospholipids (B1166683), which are fundamental components of biological membranes. While its chlorinated analog, 2-chloro-2-oxo-1,3,2-dioxaphospholane, is more commonly cited, the underlying chemistry is analogous. The synthesis strategy involves the reaction of a diacylglycerol or a related lipid backbone with a cyclic phosphorus reagent. chimia.chpnas.org
In a typical reaction sequence, the hydroxyl group of a diacylglycerol attacks the phosphorus atom of the dioxaphospholane ring. This is followed by a ring-opening step. For instance, after initial reaction, the intermediate can be treated with bromine, leading to a bromoethyl ester of the phosphatidic acid. chimia.chbeilstein-journals.org Subsequent quaternization with trimethylamine (B31210) displaces the bromide to form the desired phosphocholine (B91661) headgroup. chimia.chbeilstein-journals.org This method is advantageous due to its mild reaction conditions and high yields, often exceeding 90%. pnas.org
A comparative study highlighted that for multigram synthesis of certain alkylamido ether phospholipids, using 2-bromoethyl dichlorophosphate (B8581778) yielded better results than the 2-chloro-2-oxo-1,3,2-dioxaphospholane reagent, indicating the nuanced role of the halogen in optimizing these syntheses. nih.gov The general approach using dioxaphospholanes avoids the need for extensive chromatography, making it suitable for large-scale production. pnas.org
The creation of chiral phosphorus compounds is crucial for asymmetric synthesis and the development of stereospecific catalysts and pharmaceuticals. Reagents structurally similar to this compound, such as those derived from chiral diols, are instrumental in this field. For example, 2-chloro-4(R),5(R)-dimethyl-2-oxo-1,3,2-dioxaphospholane, synthesized from chiral butane-2,3-diol, serves as a chiral derivatizing agent. acs.org It reacts with chiral alcohols to form diastereomeric phosphotriesters, which can be distinguished using ³¹P NMR spectroscopy, allowing for the determination of the enantiomeric purity of the alcohol. acs.org
The underlying principle involves the reaction of a chiral cyclic phosphorohalogenidate with a racemic or enantiomerically enriched substrate. The resulting diastereomers exhibit distinct chemical shifts in NMR spectra. This methodology has been applied to determine the enantiomeric composition of various chiral molecules, including chloro- and bromohydrins. acs.org Furthermore, the diastereomerically pure dioxaphospholane borane (B79455) has been used in regiospecific ring-opening reactions with organolithium reagents to create P-chiral compounds. nih.gov
Monomers and Initiators for Polymerization Processes
While not typically a monomer itself, this compound is a critical precursor for synthesizing cyclic phosphoester monomers used in ring-opening polymerization (ROP). encyclopedia.pubnih.gov These polymerizations lead to poly(phosphoester)s (PPEs), a class of biodegradable and biocompatible polymers with significant potential in biomedical applications. mpg.dejst.go.jp
ROP is a powerful chain-growth polymerization method for producing well-defined polymers with controlled molecular weights and narrow polydispersity. acs.orgrsc.org The process is driven by the relief of ring strain in cyclic monomers, particularly in five- and six-membered rings. encyclopedia.pubnih.gov The monomers for PPE synthesis are typically cyclic phosphates, phosphonates, or phosphoramidates, which are often synthesized from precursors like 2-chloro- or this compound by reaction with an appropriate alcohol or amine. rsc.orgnih.gov
For instance, 2-chloro-2-oxo-1,3,2-dioxaphospholane is reacted with an alcohol to form a 2-alkoxy-2-oxo-1,3,2-dioxaphospholane monomer. rsc.org This monomer can then undergo ROP. In some cases, the cyclic phosphorus compound can also act as an initiator, particularly in self-condensing ROP to create hyperbranched polymers. researchgate.net
A key advantage of using ROP for PPE synthesis is the ability to incorporate a wide range of functional groups into the polymer structure. acs.orgrsc.org This is achieved by designing and synthesizing functional cyclic phosphoester monomers. mpg.de By selecting a specific alcohol or amine to react with the 2-halo-1,3,2-dioxaphospholane precursor, functionalities such as hydroxyl, azide (B81097), alkyne, or catechol groups can be introduced into the monomer's side chain. rsc.orgacs.org
These functional monomers can then be polymerized to yield polymers with pendant functional groups, which can be used for further post-polymerization modification. mpg.de Copolymerization offers another layer of control over the final polymer's properties. By polymerizing a mixture of two or more different cyclic phosphoester monomers, copolymers with tailored characteristics, such as hydrophilicity, degradation rate, and thermal properties, can be created. rsc.orgutwente.nl For example, copolymerizing hydrophilic and hydrophobic monomers allows for the tuning of the lower critical solution temperature (LCST) of the resulting polymer. utwente.nl Gradient copolymers can also be synthesized by exploiting the different reactivity ratios of the comonomers. utwente.nlresearchgate.net
Table 1: Examples of Functional Monomers and Copolymerization in PPE Synthesis
| Monomer Type | Functional Group | Copolymerization Partner | Resulting Polymer Property/Application |
|---|---|---|---|
| Phosphate with Benzyl-protected hydroxyl | Hydroxyl (after deprotection) | Ethyl ethylene (B1197577) phosphate (EEP) | Varies the density of hydroxyl groups along the backbone. rsc.org |
| Phosphate with Acetal-protected hydroxyl | Hydroxyl (after deprotection) | Benzyl-protected monomer | Orthogonal deprotection allows selective functionalization. rsc.org |
| Alkyl-phosphonates (e.g., methyl, ethyl, butyl) | Alkyl chains of varying length | Other alkyl-phosphonates | Tunable thermoresponsivity (LCST). utwente.nl |
| 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtPPn) | Ethyl side-chain | L-lactide | Biodegradable gradient copolymers. utwente.nl |
| Phosphate with a protected catechol group | Catechol (after deprotection) | - | Enhanced adhesive properties. mpg.de |
The ROP of cyclic phosphoesters can be initiated through several distinct mechanisms, each offering different levels of control and tolerance to functional groups. nih.govwikipedia.org
Organocatalyzed ROP: This metal-free approach has gained significant attention for its ability to produce well-defined polymers under mild conditions. rsc.orgdntb.gov.ua Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are commonly used catalysts. nih.govacs.orgresearchgate.net They typically operate via a hydrogen-bonding activation mechanism, where the catalyst activates an initiator (often an alcohol), which then attacks the monomer. rsc.orgmdpi.com This method provides excellent control over molecular weight and results in narrow molecular weight distributions (Đ < 1.1). acs.org
Cationic ROP (CROP): In CROP, the polymerization is initiated by an electrophilic species, such as a Brønsted acid. acs.orgrsc.org The mechanism can proceed via an active chain end (ACE), where the growing polymer chain carries the cationic charge, or an activated monomer mechanism (AMM), where the monomer is protonated before being attacked by a neutral polymer chain end. acs.orgacs.org CROP is sensitive to the stability of the cationic species formed. rsc.org
Anionic ROP (AROP): AROP is initiated by nucleophiles like alkoxides or organometallic reagents (e.g., t-BuOK, n-BuLi). acs.orgrsc.org The initiator attacks the electrophilic phosphorus atom in the cyclic monomer, leading to ring-opening and the formation of an anionic propagating species. wikipedia.orgrsc.org This method is highly efficient for five-membered dioxaphospholane monomers and facilitates the synthesis of high molecular weight PPEs. acs.org
Metal-Catalyzed ROP: This is a traditional and robust method for ROP. utwente.nl Catalysts are typically coordination-insertion type, involving metal complexes of tin, aluminum, magnesium, or zinc. nih.govnih.govdntb.gov.ua The metal center coordinates to the cyclic monomer, activating it for nucleophilic attack by an initiator (e.g., an alkoxide). nih.gov A common catalyst is tin(II) octoate (Sn(Oct)₂). This approach is often used in "immortal" ROP, where a large excess of an alcohol can be used as a chain transfer agent to produce many polymer chains per metal center. rsc.org
Table 2: Comparison of ROP Mechanisms for Cyclic Phosphoesters
| Mechanism | Typical Initiators/Catalysts | Key Characteristics |
|---|---|---|
| Organocatalyzed | DBU, TBD, Phosphazenes, Thiourea/amine systems acs.orgresearchgate.net | Metal-free, mild conditions, excellent control over polymer architecture, tolerant to many functional groups. jst.go.jpnih.govdntb.gov.ua |
| Cationic | Brønsted acids (e.g., TfOH), Lewis acids acs.orgrsc.org | Can proceed via Active Chain End (ACE) or Activated Monomer Mechanism (AMM). acs.org Sensitive to monomer basicity. acs.org |
| Anionic | Alkoxides (e.g., t-BuOK), Organometallics (e.g., n-BuLi) acs.org | Efficient for strained five-membered rings; can produce high molecular weight polymers. acs.org |
| Metal-Catalyzed | Sn(Oct)₂, Al(OiPr)₃, Zn, Mg complexes nih.govnih.gov | Robust and widely used; often proceeds via a coordination-insertion mechanism. nih.gov Enables "immortal" polymerization. rsc.org |
Initiation of Radical Polymerization via Strained Cyclic Compounds
The five-membered ring of this compound possesses significant ring strain. This inherent strain can be harnessed to initiate radical polymerization. The mechanism relies on the homolytic cleavage of a bond within the ring structure at moderate temperatures, generating a diradical species capable of initiating the polymerization of vinyl monomers. researchgate.net
Post-Polymerization Functionalization of Poly(phosphoester)s
Poly(phosphoester)s (PPEs) are a class of polymers known for their biodegradability and biocompatibility. utwente.nl The ability to functionalize these polymers after their initial synthesis, known as post-polymerization functionalization, is crucial for tailoring their properties for specific applications. mpg.denih.gov While many functional PPEs are created by polymerizing already-functionalized cyclic monomers, the strategic incorporation of a reactive handle like a bromine atom allows for subsequent chemical modification. mpg.denih.gov
If this compound is used as a comonomer in a ring-opening polymerization (ROP), the resulting poly(phosphoester) will feature pendant P-Br groups along its backbone. This P-Br bond is analogous to the highly reactive P-Cl bonds in polyphosphazene precursors, which are known to be easily substituted. nih.gov These bromine atoms can serve as electrophilic sites for nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional moieties, including:
Amines and Thiols: Introducing primary or secondary amines and thiols can alter the polymer's solubility, charge, and conjugation potential.
Azides: Reaction with sodium azide can install azide groups, which are versatile handles for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org
Quaternization: Reaction with tertiary amines or phosphines can introduce permanent positive charges along the polymer chain, creating cationic polyelectrolytes. rsc.orgresearchgate.net
This post-polymerization modification strategy provides a powerful tool for creating libraries of functional materials with diverse properties from a single parent polymer, without needing to synthesize numerous individual monomers. mpg.dersc.org
Catalytic and Ligand Applications of 1,3,2-Dioxaphospholane Derivatives
Derivatives of 1,3,2-dioxaphospholane are versatile ligands in the field of coordination chemistry and play a significant role in catalysis, particularly in reactions mediated by transition metals. scbt.com Their steric and electronic properties can be finely tuned, which allows for the optimization of reaction conditions and improvement of catalytic performance. scbt.comtcichemicals.com
Ligand Design for Transition Metal Catalysis (e.g., Cross-Coupling Reactions)
Dioxaphospholane derivatives are effective phosphine-type ligands for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Negishi couplings. scbt.comsigmaaldrich.com The this compound molecule serves as a valuable precursor for creating a library of phosphine (B1218219) ligands. The reactive P-Br bond can be readily substituted by Grignard reagents or other nucleophiles to attach various organic groups (R), yielding 2-R-1,3,2-dioxaphospholane ligands.
The resulting ligand's properties are dictated by the nature of the 'R' group, allowing for precise control over the catalyst's activity and selectivity. tcichemicals.com Electron-donating 'R' groups increase the electron density on the phosphorus atom, which generally enhances the rate of oxidative addition, a key step in many catalytic cycles. tcichemicals.com Conversely, bulky 'R' groups can promote the final reductive elimination step. tcichemicals.com
Complexes of platinum and palladium have been synthesized using the closely related 2-chloro-1,3,2-dioxaphospholane (B43518), demonstrating the strong coordination capability of this ligand class. researchgate.net The ³¹P NMR data of these complexes provide insight into the electronic environment of the metal center. researchgate.net
Table 1: ³¹P{¹H} NMR Data for Platinum(II) Complexes with Dioxaphospholane Ligands Data based on analogous chloro-derivatives. researchgate.net
| Complex | Ligand | δ(P) (ppm) | ¹J(Pt-P) (Hz) |
| [PtCl₂(PEt₃)(C₂H₄O₂PCl)] | 2-chloro-1,3,2-dioxaphospholane | 83.21 | 5789 |
| [PtCl₂(PEt₃)(C₂H₄O₂PF)] | 2-fluoro-1,3,2-dioxaphospholane | 110.58 | 3860 |
This ability to systematically modify the ligand structure is a cornerstone of modern catalyst design, enabling the development of highly efficient and selective catalysts for the synthesis of complex organic molecules. rsc.org
Role in Reductive Coupling Reactions
Phosphorus compounds operating in a P(III)/P(V) redox cycle can catalyze reductive coupling reactions, offering an alternative to traditional transition metal-based systems. acs.orgmit.edu In these reactions, a P(III) species, such as a derivative of 1,3,2-dioxaphospholane, can act as an oxygen atom acceptor, cycling to a P(V)=O state while facilitating the reductive coupling of two substrates. mit.edu
This methodology has been successfully applied to the intermolecular reductive C-N cross-coupling of nitroarenes with boronic acids, using a phosphetane (B12648431) catalyst and a hydrosilane as the terminal reductant. acs.orgmit.edu The general principle involves the P(III) compound deoxygenating the nitro group, which then allows for coupling with the boronic acid. acs.org Dioxaphospholane-based ligands can participate in similar transformations, either as the primary catalyst or as a ligand modifying a metal center involved in the reductive process. For instance, nickel-catalyzed reductive couplings of aryl halides with H-phosphonates have been shown to be effective when using specific phosphine ligands. nih.gov The phosphite-mediated reductive coupling of benzaldehydes to form dioxaphospholanes is promoted by electron-withdrawing groups on the substrate. researchgate.net
Utility in Derivatization for Analytical and Spectroscopic Purposes
One of the most powerful applications of dioxaphospholane reagents is in the chemical derivatization of molecules for analysis by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. osti.gov The high natural abundance (100%) and wide chemical shift range of the ³¹P nucleus make it an excellent spectroscopic probe. nih.gov
The reagent this compound, or its more commonly used analogue 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), reacts quantitatively with compounds containing labile hydrogens, such as alcohols (-OH), phenols (Ar-OH), carboxylic acids (-COOH), and amines (-NH). nih.govjove.comuoc.gr This reaction attaches a phosphorus-containing tag to the functional group. The ³¹P chemical shift of the resulting derivative is highly sensitive to the electronic environment of the original functional group. jove.com
This technique allows for the unambiguous identification and quantification of different types of functional groups within a complex mixture, a task that is often difficult using ¹H or ¹³C NMR due to signal overlap. uoc.gr This method has been extensively applied to the structural analysis of complex natural products like lignins and in the profiling of lipids in biological samples. nih.govjove.com
Table 2: Typical ³¹P NMR Chemical Shift Ranges for Functional Groups Derivatized with a Dioxaphospholane Reagent Data based on derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). uoc.gr
| Original Functional Group | Derivatized Structure | Chemical Shift Range (ppm) |
| Carboxylic Acids | R-COO-P(O₂C₂Me₄) | 134.6 – 135.3 |
| Phenolic Hydroxyls (Aromatic) | Ar-O-P(O₂C₂Me₄) | 136.4 – 142.9 |
| Aliphatic Hydroxyls | R-O-P(O₂C₂Me₄) | 145.7 – 149.6 |
The sharp, well-resolved signals in the ³¹P NMR spectrum allow for precise quantification by integrating the signals against an internal standard that also reacts with the derivatizing agent. jove.com This makes it a robust tool for quality control and metabolomics. nih.govuoc.gr
Future Research Directions and Emerging Paradigms for 2 Bromo 1,3,2 Dioxaphospholane
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of cyclic halophosphites and their oxidized derivatives often relies on stoichiometric reagents and hazardous materials, such as phosphorus trichloride (B1173362) and thionyl chloride. mpg.dechimia.ch A primary future objective is to reimagine these syntheses through the lens of green chemistry, focusing on minimizing waste, energy consumption, and the use of toxic substances. mdpi.combeilstein-journals.org
Future research should prioritize the development of catalytic and atom-economical methods. huarenscience.com This includes exploring alternatives to harsh halogenating agents and investigating catalytic cycles that regenerate the active species. The use of earth-abundant metal catalysts or even biocatalytic approaches could offer more environmentally benign pathways. huarenscience.com A significant advancement would be the development of a one-pot synthesis from readily available, renewable feedstocks, aligning with the core principles of sustainable chemistry. semanticscholar.org For instance, an improved method for the oxidation of the related 2-chloro-1,3,2-dioxaphospholane (B43518) using air as the oxidant with a cobalt(II)chloride catalyst has been shown to be a safer and more efficient alternative to using bottled oxygen, a strategy that could be adapted for bromo-derivatives. mpg.de
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for 2-Bromo-1,3,2-dioxaphospholane and its Precursors
| Feature | Traditional Route | Future Green Route |
| Phosphorus Source | Phosphorus trichloride, Phosphorus pentachloride chimia.chnih.gov | Recycled phosphorus sources, alternative P(III) reagents |
| Halogenating Agent | Bromine, Thionyl chloride, Oxalyl chloride mpg.de | Catalytic bromination, HBr with oxidative regeneration |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) sci-hub.se | Bio-derived solvents, ionic liquids, water-based systems mdpi.comhuarenscience.com |
| Catalysis | Often stoichiometric | Earth-abundant metal catalysts, organocatalysts, biocatalysis huarenscience.com |
| Waste Profile | High E-Factor, generation of corrosive byproducts | Low E-Factor, recyclable catalysts, minimal byproduct formation semanticscholar.org |
| Energy Input | Often requires heating/cooling | Milder reaction conditions, microwave or ultrasonic assistance mdpi.com |
Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways
The known chemistry of this compound is dominated by its role as an electrophile in nucleophilic substitution reactions at the phosphorus center. nih.govresearchgate.net However, the full scope of its reactivity is likely much broader. Future investigations should aim to uncover novel transformation pathways that move beyond simple displacement reactions.
A promising area is the exploration of transition-metal-catalyzed cross-coupling reactions, where the P-Br bond could be activated to form P-C, P-N, or P-S bonds with partners that are unreactive in traditional nucleophilic substitution. This could unlock new synthetic routes to complex organophosphorus compounds. Furthermore, the potential for the dioxaphospholane ring to participate in cycloaddition reactions or undergo controlled ring-opening with unconventional reagents warrants investigation. researchgate.net Inspired by the reactivity of related benzodioxaphospholes, exploring pathways like ipso-substitution could lead to unexpected and valuable molecular architectures. researchgate.net Detailed mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to understand the stereochemical outcomes of these new reactions. nih.govresearchgate.net
Advanced Design of Functional Polymers and Biomaterials for Research Applications
The ability of cyclic phosphoesters to undergo ring-opening polymerization (ROP) is a powerful tool for creating biodegradable and functional polymers. mpg.dersc.org this compound is an ideal candidate for exploitation in advanced polymer design. Future research will likely focus on using it as both a monomer and an initiator to synthesize polymers with precisely controlled architectures and functionalities.
By copolymerizing it with other cyclic monomers, materials with tunable properties such as hydrophilicity, thermal stability, and degradation rate can be achieved. mpg.dempg.de The bromine atom can be retained in the polymer side chain as a latent reactive site for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional groups. rsc.org A particularly exciting direction is the use of this compound to create macromolecular initiators for other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of complex block copolymers. rsc.orgutwente.nl In biomaterials science, its precursor, 2-chloro-2-oxo-1,3,2-dioxaphospholane, is already used to introduce phosphorylcholine (B1220837) headgroups, which are crucial for creating biocompatible surfaces and drug delivery vehicles. nih.govnih.gov The bromo-analogue could offer alternative or more efficient pathways to these important zwitterionic materials.
Table 2: Potential Functional Polymers and Biomaterials Derived from this compound
| Polymer/Material Type | Synthetic Strategy | Potential Application |
| Reactive Polymer Scaffolds | ROP of this compound with other cyclic esters/phosphonates. | Platforms for drug conjugation, smart hydrogels, functional surfaces. mpg.de |
| Amphiphilic Block Copolymers | Use as an initiator for ROP, followed by a second polymerization (e.g., RAFT). utwente.nl | Self-assembling micelles for drug encapsulation and delivery. |
| Graft Copolymers | ROP followed by post-polymerization modification via the P-Br group to initiate grafting. rsc.org | Improved biomaterial compatibility, advanced composites. |
| Phosphorylcholine-Modified Surfaces | Ring-opening with tertiary amines to create zwitterionic side chains. nih.gov | Non-fouling coatings for medical devices and implants. |
| Flame-Retardant Materials | Incorporation into polyester (B1180765) or polycarbonate backbones. | Inherently flame-retardant plastics with reduced environmental impact. |
Integration with Machine Learning and AI in Reaction Prediction and Mechanism Elucidation
The complexity of chemical reactions, especially those involving hypervalent phosphorus intermediates, presents a significant challenge to predictive chemistry. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this area. frontiersin.orgmdpi.com For this compound, AI tools can be trained on existing chemical data to predict the outcomes of unknown reactions with high accuracy. medium.comengineering.org.cn
Future research will involve developing ML models capable of forecasting the regioselectivity and stereoselectivity of its reactions with diverse nucleophiles. These models can also predict reaction kinetics and identify optimal conditions, drastically reducing the experimental effort required for process optimization. mdpi.com A key breakthrough will be the use of AI to elucidate complex, multi-step reaction mechanisms by predicting transition state structures and energies, tasks that are computationally expensive with traditional methods. mit.edu As researchers develop models that can handle more elements, the inclusion of phosphorus will be critical for advancing organophosphorus chemistry. mit.edu This data-driven approach will not only accelerate discovery but also provide deeper, more nuanced insights into the fundamental reactivity of the compound.
High-Throughput Screening for New Synthetic Applications
The discovery of novel reactions and applications for a specific reagent has historically been a slow process, often relying on intuition and serendipity. High-throughput screening (HTS), coupled with laboratory automation, offers a systematic and accelerated alternative. In the context of this compound, HTS can be employed to rapidly evaluate its reactivity against vast libraries of compounds.
Future research efforts will establish automated platforms to screen the compound against thousands of potential reactants—including nucleophiles, organometallic reagents, and unsaturated systems—under a wide array of conditions (e.g., different catalysts, solvents, temperatures). mdpi.com The outcomes of these reactions can be rapidly analyzed using techniques like mass spectrometry or NMR spectroscopy. This approach will be invaluable for discovering new catalytic cycles where the dioxaphospholane might act as a ligand or pre-catalyst, identifying novel polymerization initiators, or uncovering unexpected synthetic transformations. academie-sciences.fr The large datasets generated from HTS will, in turn, serve as crucial training data for the machine learning models discussed previously, creating a powerful feedback loop that drives innovation in chemical synthesis. mdpi.com
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-bromo-1,3,2-dioxaphospholane, and how do reaction conditions compare to its chloro analogs?
Methodological Answer:
The synthesis of this compound can be inferred from analogous methods for chloro derivatives. For example, 2-chloro-1,3,2-dioxaphospholane is synthesized via reaction of ethylene glycol with PCl₃ under controlled conditions (reflux in dichloromethane, 24 hours) . Substituting PCl₃ with PBr₃ may require adjusted stoichiometry and longer reaction times due to bromine’s lower reactivity. Modified protocols (e.g., using SbF₃ for fluorinated analogs) suggest that inert atmospheres and dry solvents are critical to avoid hydrolysis . Yields for chloro derivatives improved from 65% to >85% with extended stirring (48 hours) , which may apply to bromo synthesis.
Advanced Question: How does ³¹P NMR spectroscopy resolve structural and stereochemical ambiguities in this compound metal complexes?
Methodological Answer:
³¹P{¹H} NMR is pivotal for analyzing coordination geometry and electronic effects. In chloro-dioxaphospholane Pt(II) complexes, coupling constants (¹J(Pt-P)) range from 2500–3500 Hz, reflecting trans vs. cis ligand arrangements . For bromo analogs, the larger electronegativity of Br may reduce ¹J(Pt-P) due to altered σ-donor strength. Spin-system simulations (e.g., AA’BB’X for benzo-substituted derivatives) can be adapted to bromo systems to distinguish cis/trans isomers. Comparative studies with ²H or ¹³C labeling may further resolve dynamic effects in solution .
Advanced Question: How does the bromo substituent influence the hydrolysis kinetics of polyphosphoesters derived from this compound?
Methodological Answer:
Bromo substituents accelerate hydrolysis compared to chloro or alkoxy groups due to enhanced electrophilicity at phosphorus. In polyphosphoesters, half-lives (t₁/₂) vary from minutes (for electron-withdrawing groups) to years (for alkyl substituents) . For bromo-derived polymers, monitor degradation via aqueous SEC and ³¹P NMR to track phosphate release. Adjusting pH (e.g., neutral vs. alkaline buffers) can modulate degradation rates, as Br⁻ acts as a leaving group in nucleophilic attacks .
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Bromo-dioxaphospholane is likely corrosive and moisture-sensitive, akin to its chloro analog (UN 3265, Packing Group II) . Use gloves (nitrile), goggles, and work in a fume hood. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation . Spills require neutralization with sodium bicarbonate or vermiculite. For waste, hydrolyze with excess water and neutralize to pH 7 before disposal .
Advanced Question: How does this compound perform as a phosphitylation reagent in lignin hydroxyl group quantification via ³¹P NMR?
Methodological Answer:
Bromo derivatives (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) enable precise quantification of condensed vs. non-condensed phenolic groups in lignin . Bromo’s higher reactivity may reduce reaction times but risk over-phosphitylation. Optimize molar ratios (1:1 reagent:lignin) in pyridine/CDCl₃ at 25°C for 2 hours. Calibrate with internal standards (e.g., cholesterol) and validate against traditional methods (e.g., ¹³C NMR) to address signal overlap in aliphatic regions .
Advanced Question: What mechanistic insights arise from conflicting ³¹P NMR coupling constants in transition metal complexes of bromo-dioxaphospholane?
Methodological Answer:
Discrepancies in ¹J(Pt-P) values may reflect solvent polarity, counterion effects, or π-backbonding. For example, Pt(0) complexes with chloro-dioxaphospholane show ¹J(Pt-P) ~2800 Hz in toluene but ~3100 Hz in THF . Bromo’s stronger σ-donation could amplify solvent-dependent shifts. Redo experiments under standardized conditions (dry DCM, 298 K) and compare with DFT calculations to isolate electronic vs. steric contributions .
Basic Question: What chromatographic methods are suitable for purifying this compound?
Methodological Answer:
Reverse-phase HPLC with C18 columns (e.g., Newcrom R1) and isocratic elution (acetonitrile/water, 70:30 v/v) resolves bromo-dioxaphospholane from byproducts . For GC-MS, use a non-polar column (DB-5MS) and program from 50°C to 250°C (10°C/min). Confirm purity via ³¹P NMR (δ ~120–130 ppm for cyclic phosphates) .
Advanced Question: How does bromo-dioxaphospholane participate in copolymerization with ethylene oxide, and how does it affect polymer microstructure?
Methodological Answer:
Bromo-dioxaphospholane acts as a monomer in ring-opening copolymerization (ROP) with ethylene oxide. Use i-Bu₃Al/H₃PO₄/DBU catalysts at 60°C for 2 hours . Bromo’s electronegativity may randomize monomer incorporation (vs. gradient structures in ethoxy analogs). Analyze sequence distribution via ¹H-³¹P HMBC NMR and DSC (Tg shifts indicate backbone rigidity) . Adjust feed ratios to control Mn (1.9×10⁴–4.1×10⁴) and dispersity (Đ=1.8–2.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
